2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate
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Overview
Description
2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, a formyl group, and an acetylamino group attached to a benzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Bromo-6-ethoxy-4-carboxyphenyl 4-(acetylamino)benzenesulfonate.
Reduction: 2-Bromo-6-ethoxy-4-hydroxyphenyl 4-(acetylamino)benzenesulfonate.
Substitution: 2-Amino-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate.
Scientific Research Applications
2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: In studies investigating its potential as an inhibitor of specific enzymes or as a ligand for receptor binding assays.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding assays, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-ethoxy-4-formylphenyl 4-(methylamino)benzenesulfonate
- 2-Bromo-6-ethoxy-4-formylphenyl 4-(ethylamino)benzenesulfonate
- 2-Bromo-6-ethoxy-4-formylphenyl 4-(propylamino)benzenesulfonate
Uniqueness
Compared to similar compounds, 2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is unique due to the presence of the acetylamino group, which may confer distinct biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMSSNJAVCCMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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